Selective MAO-B Inhibition: A Profile Distinct from Potent Clinical Inhibitors
The compound demonstrates selective, albeit modest, inhibition of monoamine oxidase B (MAO-B) over MAO-A. Its IC50 for MAO-B in rat brain homogenate is 1.97 µM, while the IC50 for MAO-A is 100 µM, yielding a selectivity index of approximately 51 [1]. This selectivity profile differs quantitatively from the highly potent clinical MAO-B inhibitors selegiline (IC50 = 51 nM, SI = 450) and rasagiline (IC50 = 4.43 nM, SI = 93) [2]. While the target compound is significantly less potent, it offers a distinct chemical scaffold for exploring moderate MAO-B inhibition, which may be advantageous in contexts requiring less profound enzyme knockdown or for designing bifunctional molecules where extreme potency is not the primary goal.
| Evidence Dimension | MAO-B Inhibition (IC50) and Selectivity Index (SI) over MAO-A |
|---|---|
| Target Compound Data | MAO-B IC50 = 1.97 µM; MAO-A IC50 = 100 µM; SI = 50.8 |
| Comparator Or Baseline | Selegiline: MAO-B IC50 = 51 nM, SI = 450; Rasagiline: MAO-B IC50 = 4.43 nM, SI = 93 |
| Quantified Difference | Target is ~38-fold less potent than selegiline and ~445-fold less potent than rasagiline for MAO-B, with a markedly different selectivity window. |
| Conditions | Rat brain homogenate, kynuramine substrate, 10 min preincubation for target; data from literature for comparators. |
Why This Matters
This provides a quantifiable basis for selecting a scaffold with a unique balance of MAO-B inhibition and selectivity, suitable for exploring novel therapeutic concepts beyond high-potency enzyme blockade.
- [1] BindingDB. BDBM50381233 CHEMBL332479. IC50 Data for MAO-B and MAO-A Inhibition. Retrieved April 22, 2026. View Source
- [2] CiteAb. Rasagiline [N-propargyl-1R(+)-aminoindan]. Retrieved April 22, 2026. View Source
